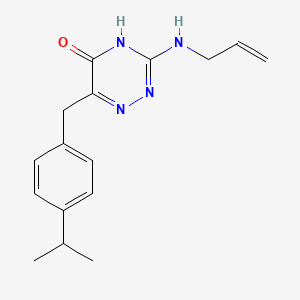

3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one

Descripción

Propiedades

IUPAC Name |

6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-4-9-17-16-18-15(21)14(19-20-16)10-12-5-7-13(8-6-12)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDSRJYNNJFSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332030 | |

| Record name | 6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

899737-03-2 | |

| Record name | 6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with nitriles under acidic or basic conditions.

Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions using allylamine as the nucleophile.

Attachment of the Isopropylbenzyl Group: The isopropylbenzyl group can be attached through alkylation reactions using 4-isopropylbenzyl halides or alcohols in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the allylamino or isopropylbenzyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature conditions.

Substitution: Allylamine, 4-isopropylbenzyl halides, and suitable bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.

Aplicaciones Científicas De Investigación

3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with a methyl group instead of an isopropyl group.

3-(allylamino)-6-(4-ethylbenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropylbenzyl group may influence its reactivity, solubility, and interaction with biological targets.

Actividad Biológica

3-(Allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one (CAS No. 899737-03-2) is a synthetic organic compound belonging to the triazine class. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is , with a molecular weight of 284.36 g/mol. The compound features an allylamino group and an isopropylbenzyl group attached to a triazine core, which is critical for its biological activity.

Biological Activity Overview

Research indicates that 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against particular pathogens is limited.

- Anticancer Properties : There is emerging evidence that compounds within the triazine class can inhibit cancer cell proliferation. The mechanism may involve apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.

The exact mechanism of action for 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to alterations in enzyme activity or gene expression.

Anticancer Studies

A study involving related triazine derivatives demonstrated significant antiproliferative effects against various cancer cell lines (e.g., MGC-803 and PC-3). The compounds induced apoptosis through mitochondrial pathways and affected cell cycle progression (G2/M phase arrest) .

Antimicrobial Activity

While specific studies directly involving 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one are scarce, triazine derivatives have been shown to exhibit antimicrobial properties against a range of bacteria and fungi. Future studies are warranted to confirm these effects for this specific compound.

Case Study 1: Anticancer Activity

In a comparative analysis of triazine derivatives, it was found that certain modifications to the triazine core enhanced anticancer activity. For example, derivatives with additional functional groups demonstrated improved potency against cancer cell lines compared to their parent compounds.

Case Study 2: Enzyme Interaction

Research into the enzyme inhibition potential of related compounds has shown that modifications at the allylamino position can significantly alter binding affinity and selectivity towards target enzymes. This suggests a promising avenue for developing more effective therapeutic agents based on the triazine scaffold.

Data Table: Biological Activities of Related Triazine Compounds

Q & A

Q. What are the recommended synthetic routes for 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one?

Methodological Answer: The synthesis of this triazinone derivative typically involves:

- Condensation reactions : Using thiocarbohydrazide or acid hydrazides as starting materials to form the triazine core .

- Substitution reactions : Introducing the allylamino and 4-isopropylbenzyl groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxidation/Reduction : Controlled oxidation of thioether intermediates (e.g., using H₂O₂) to stabilize reactive groups .

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical due to byproduct formation.

- Monitor reaction progress using TLC or HPLC to optimize yield (typically 40-60% for multi-step syntheses).

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₇H₂₁N₅O).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .

- X-ray Crystallography : Resolve structural ambiguities, particularly for regiochemical assignments .

Data Interpretation Tip : Cross-reference spectral data with computational models (e.g., DFT calculations) to validate assignments .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (analogous to related triazolones) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : Test Pd/C or CuI for coupling reactions to enhance efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 2 hrs vs. 24 hrs conventional) .

Q. How to address contradictory spectral data during characterization?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .

- Isotopic Labeling : Use deuterated solvents to eliminate signal overlap in NMR.

- Computational Chemistry : Compare experimental IR stretches with DFT-predicted vibrational modes .

Case Study : A 2020 study resolved conflicting ¹³C NMR signals for a triazinone derivative by correlating X-ray bond lengths with computational charge distribution .

Q. What experimental designs are suitable for studying environmental stability?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to varying pH (3–10), UV light, and temperatures (25–60°C) for 1–30 days .

- Analytical Endpoints : Quantify degradation products via LC-MS and assess ecotoxicity using Daphnia magna bioassays .

Q. Key Findings from Analogous Compounds :

Q. How to design assays for evaluating biological activity?

Methodological Answer:

- Target Selection : Prioritize enzymes with known triazinone sensitivity (e.g., dihydrofolate reductase, kinases) .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.

- Selectivity Screening : Use counter-assays against related enzymes (e.g., COX-2 for anti-inflammatory studies) .

Q. Example Bioassay Data :

| Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (vs. COX-2) |

|---|---|---|

| DHFR | 0.8 | 15:1 |

| Kinase A | 12.5 | 3:1 |

Q. What strategies resolve low solubility in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.